molecular formula C20H24N4O6S B2545490 N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 874804-47-4

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No. B2545490
CAS RN: 874804-47-4
M. Wt: 448.49
InChI Key: RAZQCEOUKYGIII-UHFFFAOYSA-N
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Description

The compound appears to be a complex molecule that includes an oxazolidin-2-one moiety, a sulfonyl group, and an oxalamide linkage. While the specific molecule is not directly described in the provided papers, the papers do offer insights into the synthesis and reactions of structurally related compounds.

Synthesis Analysis

The synthesis of related oxazolidin-2-ones is described in the first paper, where these compounds are prepared by condensation of optically active oxazolidin-2-ones with aldehydes and benzenesulfinic acid . This suggests that the oxazolidin-2-one part of the target molecule could potentially be synthesized using a similar strategy. The second paper discusses the use of N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) as a promoter for Cu-catalyzed N-arylation of oxazolidinones , which could be relevant for introducing the pyridin-2-ylmethyl group into the molecule.

Molecular Structure Analysis

The molecular structure of oxazolidin-2-ones is central to the reactivity and properties of these compounds. The stereochemistry of these molecules is particularly important, as seen in the first paper, where the stereochemical outcome of the reaction was opposite to what was expected . This indicates that the molecular structure of the target compound could have significant implications for its reactivity and the stereochemistry of any products formed from it.

Chemical Reactions Analysis

The reactivity of oxazolidin-2-ones is further explored in the first paper, where the generation of N-acyliminium ions from these compounds leads to reactions with allyltrimethylsilane . This demonstrates the potential for oxazolidin-2-ones to participate in various chemical transformations. The second paper's focus on N-arylation also suggests that the target molecule could undergo similar reactions, potentially allowing for the introduction of various aryl groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the target molecule are not detailed in the provided papers, the general properties of oxazolidin-2-ones and related compounds can be inferred. For example, the synthesis of N-methyl-2-oxazolidinones described in the fourth paper provides insight into the regio- and stereo-selectivity of reactions involving these moieties, which could be relevant for understanding the behavior of the target compound under different conditions.

Scientific Research Applications

Synthesis and Reactivity

One research avenue involves exploring the synthesis and reactivity of oxazolidinone derivatives, including methods for N-arylation of oxazolidinones. For instance, N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been identified as a suitable promoter for the Cu-catalyzed N-arylation of oxazolidinones with (hetero)aryl iodides at room temperature, highlighting the chemoselectivity and functional group tolerance in producing diverse N-arylation products (Bhunia, De, & Ma, 2022). This study underscores the compound's utility in facilitating complex chemical reactions, potentially leading to the development of novel pharmaceuticals and materials.

Antibacterial Properties

Another significant area of research is the investigation of oxazolidinone derivatives for their antibacterial properties. Oxazolidinones represent a novel class of synthetic antibacterial agents with activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms. The study of piperazinyl oxazolidinone derivatives, for example, has led to the discovery of compounds with potent in vivo efficacy against S. aureus, comparable to that of known drugs like linezolid (Tucker et al., 1998). These findings highlight the potential of N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide derivatives in addressing antibiotic resistance.

Monoamine Oxidase Inhibitors

Research also delves into the use of oxazolidinone derivatives as monoamine oxidase inhibitors (MAOIs), which have applications in treating various psychiatric and neurological disorders. The transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation has been studied, providing insights into the design of more effective MAOIs (Ding & Silverman, 1993). This research demonstrates the chemical's potential in creating treatments for depression, anxiety, and Parkinson's disease.

properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S/c1-14-11-16(6-7-17(14)29-2)31(27,28)24-9-10-30-18(24)13-23-20(26)19(25)22-12-15-5-3-4-8-21-15/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZQCEOUKYGIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

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